molecular formula C26H22O4 B8499504 Bis[3-(prop-1-en-2-yl)phenyl] benzene-1,4-dicarboxylate CAS No. 61682-64-2

Bis[3-(prop-1-en-2-yl)phenyl] benzene-1,4-dicarboxylate

Cat. No. B8499504
CAS RN: 61682-64-2
M. Wt: 398.4 g/mol
InChI Key: GANKJXNHRYDLDD-UHFFFAOYSA-N
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Description

Bis[3-(prop-1-en-2-yl)phenyl] benzene-1,4-dicarboxylate is a useful research compound. Its molecular formula is C26H22O4 and its molecular weight is 398.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis[3-(prop-1-en-2-yl)phenyl] benzene-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis[3-(prop-1-en-2-yl)phenyl] benzene-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61682-64-2

Product Name

Bis[3-(prop-1-en-2-yl)phenyl] benzene-1,4-dicarboxylate

Molecular Formula

C26H22O4

Molecular Weight

398.4 g/mol

IUPAC Name

bis(3-prop-1-en-2-ylphenyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C26H22O4/c1-17(2)21-7-5-9-23(15-21)29-25(27)19-11-13-20(14-12-19)26(28)30-24-10-6-8-22(16-24)18(3)4/h5-16H,1,3H2,2,4H3

InChI Key

GANKJXNHRYDLDD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C(=C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 500 ml four-necked flask equipped with a thermometer, reflux condenser and stirrer were added 300 ml of xylene, 3.36g (0.025 mole) of m-isopropenylphenol, 2.20g(0.0125 mole) of terephthalic acid, 0.2g of boric acid, 0.1g of solfuric acid and 0.01g of N,N-dimethylaniline. The mixture was heated with stirring for 10 hours during which the resulting water was distilled off as an azeotropic mixture with the xylene and fresh xylene was suitable supplied from a dropping funnel. After completion of the reaction, the reaction solution was washed with three 200 ml portions of 5% aqueous sodium hydroxide solution and two 200 ml portions of water, and then dried over anhydrous calcium chloride. On evaporating the xylene and recrystallizing from ethanol, bis-(3-isopropenylphenyl)terephthalate was obtained.
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solfuric acid
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 500 ml four-necked flask equipped with a thermometer, reflux condenser, stirrer and 200 ml dropping funnel were added 240 ml of water, 2.4g (0.06 mole) of sodium hydroxide, 0.02g of sodium hydrosulfite as an anti-colorant, 0.05g of trimethylbenzylammonium chloride as a surfactant and 6.7g (0.05 mole) of m-isopropenylphenol. The mixture was made a complete solution. Thereafter, 120 ml of a solution of 5.075g (0.025 mole) of terephthalic acid chloride in methylene chloride was added dropwise from the dropping funnel at room temperature over 10 to 15 minutes during which the solution in the flask was violently stirred. After completion of the addition, the reaction solution was stirred at room temperature for about 2 hours. The methylene chloride layer was separated, washed with two 200 ml portions of 5% aqueous sodium hydroxide solution and three 200 ml portions of water, and dried over anhydrous calcium chloride. On evaporating the methylene chloride, bis-(3-isopropenylphenyl)terephthalate was obtained as an almost white solid.
[Compound]
Name
solution
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
5.075 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
0.05 g
Type
catalyst
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Two

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